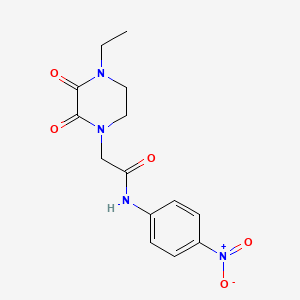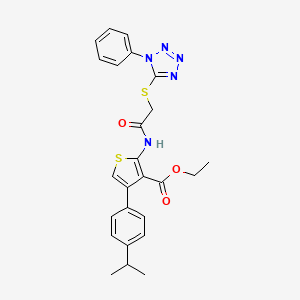
2-(4-(Nitroimino)-1,3,5-triazinan-1-yl)ethyl (4-chlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Nitroimino)-1,3,5-triazinan-1-yl)ethyl (4-chlorophenyl)carbamate is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazinane ring, a nitroimino group, and a carbamate linkage, making it a versatile molecule for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Nitroimino)-1,3,5-triazinan-1-yl)ethyl (4-chlorophenyl)carbamate typically involves multiple steps, starting with the preparation of the triazinane ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The nitroimino group is then introduced via nitration reactions, often using nitric acid or other nitrating agents. The final step involves the formation of the carbamate linkage, which can be accomplished through the reaction of the triazinane derivative with 4-chlorophenyl isocyanate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(Nitroimino)-1,3,5-triazinan-1-yl)ethyl (4-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitroimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the nitroimino group can yield amine derivatives.
Substitution: The carbamate linkage can undergo nucleophilic substitution reactions, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the carbamate linkage under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-(Nitroimino)-1,3,5-triazinan-1-yl)ethyl (4-chlorophenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique functional groups.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-(Nitroimino)-1,3,5-triazinan-1-yl)ethyl (4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The nitroimino group can participate in redox reactions, affecting cellular oxidative stress pathways. The carbamate linkage can interact with enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-(Nitroimino)-1,3,5-triazinan-1-yl)ethyl (4-bromophenyl)carbamate
- 2-(4-(Nitroimino)-1,3,5-triazinan-1-yl)ethyl (4-fluorophenyl)carbamate
- 2-(4-(Nitroimino)-1,3,5-triazinan-1-yl)ethyl (4-methylphenyl)carbamate
Uniqueness
Compared to similar compounds, 2-(4-(Nitroimino)-1,3,5-triazinan-1-yl)ethyl (4-chlorophenyl)carbamate is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity
Propriétés
IUPAC Name |
2-(4-nitroimino-1,3,5-triazinan-1-yl)ethyl N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN6O4/c13-9-1-3-10(4-2-9)16-12(20)23-6-5-18-7-14-11(15-8-18)17-19(21)22/h1-4H,5-8H2,(H,16,20)(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLKEVLAYKTSDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=N[N+](=O)[O-])NCN1CCOC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-(4-ethylphenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2826088.png)
![N-(butan-2-yl)-3-(2-{[(4-methylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide](/img/structure/B2826089.png)

![2-[4-(2,5-dichlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2826092.png)
![1-(2-Methylpyrimidin-4-yl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2826095.png)
![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-hydroxyacetamide](/img/structure/B2826096.png)


![1'-((3,5-Dimethylisoxazol-4-yl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2826101.png)
![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2826104.png)
